2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione chemical and physical properties
2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione chemical and physical properties
An In-depth Technical Guide to 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione
Authored by Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione, a pivotal chemical intermediate in modern drug discovery and materials science. The document elucidates its chemical and physical properties, spectroscopic signatures, synthesis, and reactivity. A significant focus is placed on its application as a versatile building block, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and as an analog of thalidomide, a cornerstone of immunomodulatory drugs. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the strategic use of this compound.
Introduction: A Molecule of Strategic Importance
2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione is a bifunctional organic molecule featuring two key structural motifs: a phthalimide group and a C6 alkyl chain terminating in a primary alcohol. The phthalimide core is a well-established pharmacophore, famously present in thalidomide and its potent derivatives, lenalidomide and pomalidomide, which are renowned for their immunomodulatory and anti-cancer properties.[1][2][3] The hexyl chain acts as a flexible spacer or "linker," and the terminal hydroxyl group serves as a reactive handle for further chemical elaboration.
This unique combination of features makes it an exceptionally valuable building block in medicinal chemistry.[4] Its primary utility lies in the synthesis of heterobifunctional molecules, most notably PROTACs.[5][6] PROTACs are a revolutionary class of therapeutics that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[6][7] In a PROTAC, the linker—often derived from molecules like 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione—plays a critical role in bridging the target protein and an E3 ubiquitin ligase, thereby orchestrating the target's degradation.[5][] This guide will delve into the properties and protocols that enable these advanced applications.
Caption: Key structural features of the title compound.
Core Chemical and Physical Properties
The fundamental properties of 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione are summarized below. This data is essential for planning synthesis, purification, and formulation activities.
| Property | Value | Source(s) |
| IUPAC Name | 2-(6-hydroxyhexyl)isoindole-1,3-dione | [9] |
| Synonyms | N-(6-Hydroxyhexyl)phthalimide | - |
| CAS Number | 63945-11-9 | [4][10] |
| Molecular Formula | C₁₄H₁₇NO₃ | [4][9][10] |
| Molecular Weight | 247.29 g/mol | [4][10] |
| Appearance | Typically a white to off-white solid | General Ref. |
| Storage | Store at room temperature, sealed and dry | [4] |
| Predicted XlogP | 2.2 | [9] |
| Predicted CCS ([M+H]⁺) | 156.1 Ų | [9] |
Spectroscopic Data Analysis: A Chemist's Fingerprint
While specific spectra are proprietary to the manufacturer, a senior scientist can predict the characteristic signals based on the molecule's structure. This predictive analysis is crucial for confirming the identity and purity of the compound after synthesis or purchase.
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¹H NMR (Proton NMR): The spectrum would exhibit characteristic signals for the aromatic protons of the phthalimide ring, typically in the range of 7.7-7.9 ppm. The methylene protons of the hexyl chain would appear as a series of multiplets between approximately 1.3 and 3.7 ppm. Key signals to confirm structure would be the triplet corresponding to the methylene group attached to the phthalimide nitrogen (N-CH₂) around 3.6-3.7 ppm and the triplet for the methylene group adjacent to the hydroxyl group (CH₂-OH) around 3.5-3.6 ppm. The hydroxyl proton itself would appear as a broad singlet, the position of which is dependent on solvent and concentration.
-
¹³C NMR (Carbon NMR): The carbonyl carbons of the imide would be prominent downfield signals around 168 ppm. The aromatic carbons would appear in the 123-134 ppm region. The aliphatic carbons of the hexyl chain would be found upfield, typically between 25 and 62 ppm, with the carbon bearing the hydroxyl group (C-OH) being the most downfield of the aliphatic signals.
-
FT-IR (Infrared Spectroscopy): The IR spectrum provides clear evidence of the key functional groups.[11][12] One would expect to see a broad absorption band for the O-H stretch of the alcohol group around 3500-3200 cm⁻¹. Strong, characteristic absorptions for the asymmetric and symmetric C=O stretching of the imide functional group would appear around 1770 cm⁻¹ and 1700 cm⁻¹, respectively. C-H stretching of the alkyl chain would be visible just below 3000 cm⁻¹.
Synthesis and Reactivity
General Synthesis Protocol
The most common and efficient synthesis of 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione involves the condensation of phthalic anhydride with 6-amino-1-hexanol.[3] This reaction is a robust and scalable method for producing the title compound.
Reaction Scheme: Phthalic Anhydride + 6-Amino-1-hexanol → 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione + H₂O
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride (1.0 eq) in a suitable high-boiling solvent such as glacial acetic acid or DMF.
-
Addition of Amine: Add 6-amino-1-hexanol (1.0-1.1 eq) to the solution. The initial reaction is often exothermic.
-
Reaction: Heat the mixture to reflux (typically 100-140 °C, depending on the solvent) for 2-4 hours.[13] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The crude product is then typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.
Reactivity and Strategic Utility
The utility of this molecule stems from the distinct reactivity of its two ends:
-
The Phthalimide Group: This moiety is relatively stable but is recognized by the Cereblon (CRBN) E3 ligase, making it a crucial component for recruiting this ligase in PROTAC design.[14] The phthalimide structure itself is a key pharmacophore in immunomodulatory drugs.[1][15]
-
The Terminal Hydroxyl Group: This is the primary site for synthetic modification. The alcohol can be readily converted into a wide range of functional groups, enabling its conjugation to other molecules. Common transformations include:
-
Conversion to Halides (e.g., -Br, -Cl): Using reagents like PBr₃ or SOCl₂, allowing for subsequent nucleophilic substitution reactions.
-
Conversion to Azides (-N₃): A two-step process involving tosylation followed by substitution with sodium azide. The azide is a key functional group for "click chemistry."[16]
-
Conversion to Alkynes: By reacting with propargyl bromide after activation. Alkynes are the complementary partners to azides in copper-catalyzed or strain-promoted click chemistry.[]
-
Ester or Ether Linkage: Direct reaction with carboxylic acids or alkyl halides to form larger, more complex linkers.
-
Applications in Drug Development
Core Component of PROTAC Linkers
The most prominent application of 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione is as a precursor for PROTAC linkers.[5] A PROTAC molecule consists of three parts: a "warhead" that binds the target protein, an E3 ligase ligand, and a linker that connects them.[6]
Caption: Workflow for converting the hydroxyl group to an azide.
Step-by-Step Methodology:
-
Tosylation:
-
Dissolve 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione (1.0 eq) in dichloromethane (DCM) or pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (TsCl, 1.1-1.2 eq).
-
Allow the reaction to stir and warm to room temperature overnight.
-
Quench the reaction with water and extract the product with DCM. Wash the organic layer with dilute HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the tosylated intermediate.
-
-
Azide Substitution:
-
Dissolve the crude tosylated intermediate in dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 1.5-2.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for several hours until TLC indicates complete consumption of the starting material.
-
Cool the reaction, dilute with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers thoroughly with water and brine to remove DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting 2-(6-azidohexyl)isoindole-1,3-dione by column chromatography.
-
Conclusion
2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione is more than a simple chemical; it is a strategic tool in the arsenal of the modern medicinal chemist. Its dual functionality—a stable, E3-ligase-recruiting phthalimide head and a modifiable alkyl-hydroxyl tail—provides a reliable and versatile starting point for the synthesis of complex therapeutic agents. Its central role in the empirical and rational design of PROTAC linkers underscores its importance in the rapidly advancing field of targeted protein degradation. Understanding its properties, synthesis, and reactivity is fundamental for any researcher or drug development professional operating in this space.
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